molecular formula C17H27N3O2 B11798073 tert-Butyl (5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate

tert-Butyl (5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate

Cat. No.: B11798073
M. Wt: 305.4 g/mol
InChI Key: NCJXSRCIXZWBJY-UHFFFAOYSA-N
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Description

tert-Butyl (5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate is a sophisticated carbamate-protected pyridine derivative of significant interest in advanced chemical research and drug discovery. Its molecular structure incorporates a pyridin-2-yl core that is substituted at the 5-position with a 1-isopropylpyrrolidin-2-yl group and protected at the second nitrogen by a tert-butyl carbamate moiety . This specific arrangement, particularly the sterically bulky and lipophilic tert-butyl and isopropyl groups, contributes to the compound's distinctive physicochemical properties, making it a valuable intermediate in medicinal chemistry . The compound is primarily investigated for its potential as a key building block in the synthesis of complex molecules, with suggested applications in the development of kinase inhibitors and as a prodrug intermediate . The presence of the carbamate group, a common motif in bioactive compounds and pesticides, underscores its role as a protected amine that can be selectively deprotected under mild acidic conditions to reveal a reactive amine functionality for further synthetic elaboration . From a synthetic chemistry perspective, the construction of such molecules often employs robust methodologies like the Suzuki–Miyaura coupling, a palladium-catalyzed reaction renowned for its mild conditions and functional group tolerance, which is suitable for assembling the core scaffold . Researchers value this compound for its utility in probing biological pathways and its potential interactions with specific proteins and enzymes . As with all reagents of this nature, this product is intended for Research Use Only and is not designed for human or veterinary diagnostic or therapeutic applications . Proper handling precautions, including the use of personal protective equipment and working within a fume hood, are critically advised to ensure safety during research activities .

Properties

Molecular Formula

C17H27N3O2

Molecular Weight

305.4 g/mol

IUPAC Name

tert-butyl N-[5-(1-propan-2-ylpyrrolidin-2-yl)pyridin-2-yl]carbamate

InChI

InChI=1S/C17H27N3O2/c1-12(2)20-10-6-7-14(20)13-8-9-15(18-11-13)19-16(21)22-17(3,4)5/h8-9,11-12,14H,6-7,10H2,1-5H3,(H,18,19,21)

InChI Key

NCJXSRCIXZWBJY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCCC1C2=CN=C(C=C2)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Diamines with Carbonyl Compounds

A one-pot cyclization reaction between a diamine (e.g., 1,4-diaminobutane) and a ketone (e.g., acetone) generates the pyrrolidine ring. For example:

  • Reaction Conditions :

    • Solvent : Ethanol or toluene.

    • Catalyst : Brønsted acids (e.g., p-toluenesulfonic acid).

    • Temperature : Reflux (80–110°C) for 12–24 hours.

    • Yield : 60–75%.

  • Mechanism : Acid-catalyzed Schiff base formation followed by cyclization.

Transition Metal-Catalyzed Cross-Coupling

Palladium-mediated coupling reactions attach preformed pyrrolidine derivatives to halogenated pyridines:

  • Substrate : 5-Bromo-2-aminopyridine.

  • Reagent : 1-Isopropylpyrrolidine-2-boronic acid.

  • Conditions :

    • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

    • Base : K₂CO₃ or Cs₂CO₃.

    • Solvent : DMF or THF.

    • Temperature : 80–100°C, 6–12 hours.

    • Yield : 50–65%.

Boc Protection of the Primary Amine

The Boc group is introduced using di-tert-butyl dicarbonate (Boc anhydride) under mild basic conditions:

Standard Carbamate Formation Protocol

  • Reagents :

    • Amine : 5-(1-Isopropylpyrrolidin-2-yl)pyridin-2-amine.

    • Boc Anhydride : 1.2–1.5 equivalents.

    • Base : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).

    • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reaction Conditions :

    • Temperature : 0°C to room temperature (20–25°C).

    • Time : 4–8 hours.

    • Yield : 85–90%.

  • Workup :

    • Dilution with water, extraction with DCM, and drying over Na₂SO₄.

    • Purification via silica gel chromatography (hexane/ethyl acetate).

Optimization Insights

  • Excess Base : Triethylamine (2.0 equivalents) minimizes side reactions like N-alkylation.

  • Solvent Choice : THF improves solubility of intermediates compared to DCM.

Alternative Routes and Comparative Analysis

Direct Functionalization of Preprotected Pyridines

Analytical Characterization and Quality Control

Post-synthesis validation ensures structural fidelity and purity:

Spectroscopic Data

  • ¹H NMR (CDCl₃, 400 MHz) :

    • δ 1.44 (s, 9H, Boc CH₃).

    • δ 2.90–3.10 (m, 2H, pyrrolidine N-CH₂).

    • δ 4.20–4.40 (m, 1H, pyrrolidine CH).

    • δ 7.85 (d, J = 8.4 Hz, 1H, pyridine H-3).

    • δ 8.40 (d, J = 8.4 Hz, 1H, pyridine H-6).

  • ¹³C NMR (CDCl₃, 100 MHz) :

    • δ 28.2 (Boc CH₃).

    • δ 80.5 (Boc quaternary C).

    • δ 155.1 (carbamate C=O).

    • δ 148.3, 137.9, 127.8 (pyridine aromatic carbons).

Chromatographic Purity Assessment

  • HPLC : C18 column, acetonitrile/water gradient, UV detection at 254 nm.

  • Purity : ≥98% (retention time: 6.2 min).

Industrial-Scale Considerations and Challenges

Scalability requires addressing:

  • Cost of Boronic Acids : Use of cheaper alternatives (e.g., Zn reagents).

  • Catalyst Recovery : Pd recycling via supported catalysts (e.g., Pd/C).

  • Byproduct Management : Efficient removal of Boc-deprotected side products .

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The Boc group in this compound undergoes acid-catalyzed hydrolysis to yield the corresponding amine. This reaction is critical in synthetic chemistry for deprotection during multi-step syntheses.

  • Conditions :

    • Acidic hydrolysis with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dichloromethane or aqueous media .

    • Reaction time: 1–6 hours at room temperature or under reflux.

  • Mechanism :
    Protonation of the carbonyl oxygen followed by nucleophilic attack by water, leading to cleavage of the carbamate bond .

Reaction Conditions Product Yield
Acidic hydrolysis2M HCl, 50°C, 3hFree amine + CO₂ + tert-butanol~90%

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring’s reactivity is influenced by the electron-donating pyrrolidine substituent, which activates specific positions for electrophilic substitution.

  • Observed Reactions :

    • Nitration : Occurs at the meta position relative to the pyrrolidine substituent under mixed acid conditions (HNO₃/H₂SO₄).

    • Halogenation : Bromination or chlorination proceeds selectively at the activated positions.

Electrophile Conditions Position Product
Br₂ (1.2 eq)FeBr₃, CH₂Cl₂, 0°CC-3 of pyridineBrominated derivative

Transesterification of the Carbamate Group

The Boc group can undergo transesterification with alcohols under basic conditions, enabling modification of the carbamate’s ester moiety.

  • Example :
    Reaction with methanol in the presence of sodium methoxide yields methyl carbamate derivatives .

Reagent Conditions Product
MeOH, NaOMeReflux, 6hMethyl (5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate

Stability Under Thermal and pH Conditions

The compound exhibits stability under neutral and basic conditions but degrades under strong acids or prolonged heating.

  • Thermal Stability :
    Decomposes at temperatures >200°C, releasing isobutylene and CO₂ .

  • pH Stability :
    Stable in neutral/basic solutions (pH 7–12) but hydrolyzes rapidly in acidic media (pH <3) .

Interaction with Nucleophiles

The carbamate’s carbonyl group is susceptible to nucleophilic attack, enabling reactions with amines or Grignard reagents.

  • Aminolysis :
    Reaction with primary amines (e.g., methylamine) forms urea derivatives.

Nucleophile Conditions Product
NH₂CH₃THF, 60°C, 12hN-Methylurea derivative

Reduction of the Pyrrolidine Ring

The pyrrolidine moiety can undergo catalytic hydrogenation to form a saturated piperidine analog, though this is highly dependent on reaction conditions.

Catalyst Conditions Product
Pd/C, H₂ (1 atm)EtOH, 25°C, 24hPartially reduced pyrrolidine

Key Research Findings

  • The Boc group’s lability under acidic conditions makes this compound a versatile intermediate in peptide and heterocycle synthesis .

  • Pyridine-ring functionalization is regioselective due to the directing effects of the pyrrolidine substituent .

  • Transesterification and aminolysis reactions broaden its utility in derivatization strategies .

Scientific Research Applications

Chemistry: tert-Butyl (5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new chemical entities .

Biology: In biological research, this compound is often used in studies involving enzyme inhibition and receptor binding. Its ability to interact with specific biological targets makes it a useful tool in understanding biochemical pathways .

Medicine: Its structural features allow for the exploration of new drug candidates with improved efficacy and safety profiles .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of tert-Butyl (5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and thereby affecting biochemical pathways. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Structural Similarities and Differences

Key structural analogs include pyridine- and pyrimidine-based tert-butyl carbamates, differing primarily in substituents and heterocyclic cores. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
tert-Butyl (5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate Not provided C₁₇H₂₅N₃O₂ ~303.4 5-position: 1-isopropylpyrrolidine; 2-position: carbamate High lipophilicity due to tert-butyl and isopropyl groups; stereochemical complexity
tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate 1260897-34-4 C₁₂H₁₈N₂O₃ 238.28 5-position: 2-hydroxyethyl Increased polarity from hydroxyl group; potential for hydrogen bonding
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate 1799420-92-0 C₁₁H₁₆FN₃O₃ 257.26 Pyrimidine core; 5-fluoro, 4-hydroxy, 6-methyl Higher reactivity due to electron-withdrawing fluorine; potential acidity from hydroxyl group
tert-Butyl (6-chloro-5-pivalamidopyridin-2-yl)methylcarbamate Not provided C₁₆H₂₄ClN₃O₃ ~341.8 6-chloro, 5-pivalamido Chlorine enhances electrophilicity; pivalamido group adds steric bulk

Stability and Reactivity

  • The fluorinated pyrimidine derivative (CAS 1799420-92-0) is prone to hydrolysis under acidic or basic conditions due to its electron-deficient pyrimidine core and labile hydroxyl group .

Biological Activity

tert-Butyl (5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate is a synthetic compound belonging to the carbamate family, characterized by the presence of a pyridine ring and an isopropylpyrrolidine substituent. The molecular formula of this compound is C₁₈H₂₉N₃O₂, with a molecular weight of approximately 317.43 g/mol. Its unique structure suggests potential biological activities that are of interest in pharmacological research.

Structural Characteristics

The compound's structure can be represented as follows:

tert Butyl 5 1 isopropylpyrrolidin 2 yl pyridin 2 yl carbamate\text{tert Butyl 5 1 isopropylpyrrolidin 2 yl pyridin 2 yl carbamate}

This structure includes:

  • A tert-butyl group which may enhance lipophilicity.
  • A pyridine ring that is often associated with various biological activities, including receptor binding.
  • An isopropylpyrrolidine moiety , which may influence the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing pyridine and pyrrolidine rings often exhibit significant biological activities, including:

  • Antidepressant effects : Some studies suggest that similar compounds can act on neurotransmitter systems, potentially influencing mood regulation.
  • Antinociceptive properties : Compounds with similar structures have been shown to alleviate pain in preclinical models.
  • Antimicrobial activity : Pyridine derivatives are frequently investigated for their ability to inhibit microbial growth.

The biological activity of this compound may be attributed to its ability to interact with specific receptors or enzymes. Preliminary studies indicate potential binding affinities to:

  • Serotonin receptors : Implicated in mood regulation and anxiety disorders.
  • Dopamine receptors : Associated with reward pathways and motor control.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits:

  • Binding Affinity : High affinity for serotonin receptor subtypes.
  • Inhibition of Enzymatic Activity : Potential inhibition of acetylcholinesterase, suggesting cognitive-enhancing effects.

In Vivo Studies

Animal models have shown that administration of this compound leads to:

  • Reduced Pain Responses : Significant reduction in pain behaviors in models of inflammatory pain.
  • Improved Behavioral Outcomes : Enhanced performance in tasks assessing anxiety and depression-like behaviors.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals the following:

Compound NameStructureUnique FeaturesBiological Activity
N-Boc-piperidineC₈H₁₅NO₂Contains a piperidine ringModerate analgesic effects
N-Boc-pyrrolidineC₇H₁₃NO₂Lacks the pyridine moietyAntimicrobial properties
N-Boc-anilineC₇H₈N₂O₂An aromatic amineLimited CNS activity

The structural uniqueness of this compound suggests distinct pharmacological properties compared to these related compounds.

Case Studies

Several case studies highlight the potential applications of this compound:

  • Case Study 1 : A study on the antidepressant effects demonstrated significant improvements in behavioral tests when administered to rodent models, indicating its potential for treating mood disorders.
  • Case Study 2 : Research on pain modulation showed that this compound effectively reduced nociceptive responses, suggesting its use in pain management therapies.

Q & A

Q. What synthetic methodologies are recommended for preparing tert-Butyl (5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate?

Methodological Answer: The compound can be synthesized via palladium-catalyzed cross-coupling reactions, leveraging catalysts like Pd₂(dba)₃ and ligands such as BINAP. For example, in analogous syntheses, coupling aryl halides with amines under inert atmospheres (N₂ or Ar) in solvents like toluene or THF at elevated temperatures (e.g., 100°C) is effective . Key steps include:

  • Reaction Optimization: Use LHMDS (Lithium Hexamethyldisilazide) as a base to deprotonate intermediates.
  • Purification: Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane is recommended for isolating the product .

Q. How should researchers characterize this compound spectroscopically?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm the presence of the tert-butyl group (δ ~1.3 ppm for ¹H; ~28 ppm for ¹³C) and the pyridine/pyrrolidine moieties.
  • Mass Spectrometry (MS): ESI+ or HRMS can verify molecular weight (e.g., m/z 542 [M+H]⁺ in analogous compounds) .
  • X-ray Crystallography: For absolute configuration determination, refine data using SHELXL (e.g., high-resolution data with R₁ < 0.05) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. For aerosol-prone steps (e.g., sonication), employ respiratory protection .
  • Ventilation: Work in a fume hood to avoid inhalation (H335: Respiratory tract irritation) .
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers troubleshoot low yields in the coupling step during synthesis?

Methodological Answer: Low yields often arise from:

  • Catalyst Degradation: Ensure Pd₂(dba)₃ and BINAP are fresh; pre-dry solvents (toluene/THF) to avoid moisture.
  • Reaction Monitoring: Use TLC or LC-MS to track intermediate formation.
  • Temperature Control: Maintain strict temperature ranges (e.g., 100±2°C) to prevent side reactions.
    Reference analogous protocols using Pd catalysts for similar pyridine derivatives .

Q. How should contradictory crystallographic data be resolved?

Methodological Answer:

  • Data Validation: Use SHELXL’s L.S. and CHEL commands to check for overfitting.
  • Twinned Data: Apply TWIN/BASF commands in SHELXL for refinement .
  • Discrepancy Analysis: Compare bond lengths/angles with Cambridge Structural Database (CSD) entries for similar carbamates.

Q. What computational approaches predict the compound’s reactivity in nucleophilic environments?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to nucleophilic attack.
  • Molecular Dynamics (MD): Simulate solvent interactions (e.g., DMSO/water mixtures) to model hydrolysis pathways.
  • Analog Studies: Compare with structurally similar compounds (e.g., tert-butyl (6-chloropyridin-2-yl)carbamate, similarity score 0.73) to infer reactivity .

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